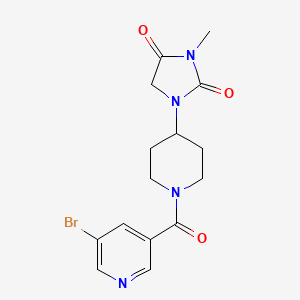![molecular formula C13H18N2O2S B2912366 N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline CAS No. 1424608-36-5](/img/structure/B2912366.png)
N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of anilines and is commonly known as CES. The unique chemical structure of CES has led to its investigation in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of CES is not fully understood. However, it has been proposed that the compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. Additionally, CES has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CES has been shown to have both biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are known to play a role in the development of inflammatory diseases. Additionally, CES has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
CES has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has been shown to exhibit potent anti-tumor and anti-inflammatory activity, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of CES in lab experiments. The compound is highly toxic and requires careful handling. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on CES. One potential direction is the development of new drugs based on the structure of CES. The compound has been shown to exhibit potent anti-tumor and anti-inflammatory activity, making it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of CES. A better understanding of how the compound exerts its effects could lead to the development of more effective drugs. Additionally, the use of CES in combination with other drugs could lead to synergistic effects, enhancing its therapeutic potential. Finally, the investigation of the toxicity of CES and its metabolites could lead to the development of safer drugs.
Synthesemethoden
The synthesis of CES involves the reaction of 3-ethylaniline with ethanesulfonyl chloride in the presence of triethylamine to form N-(2-ethanesulfonyl)ethyl-3-ethylaniline. This intermediate is then treated with sodium cyanide to obtain the final product, N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline. The reaction mechanism involves the substitution of the sulfonyl group with the cyanide group, leading to the formation of a stable compound.
Wissenschaftliche Forschungsanwendungen
CES has been extensively investigated for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CES has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CES has been shown to inhibit the replication of the hepatitis B virus, making it a promising candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
(3-ethylphenyl)-(2-ethylsulfonylethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-12-6-5-7-13(10-12)15(11-14)8-9-18(16,17)4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDLXRYMRUDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCS(=O)(=O)CC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)
![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)
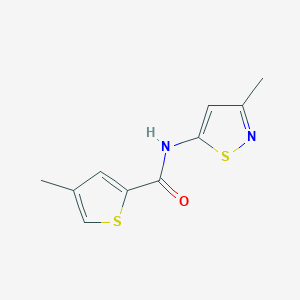
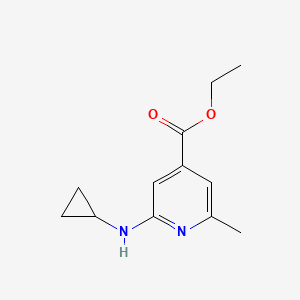
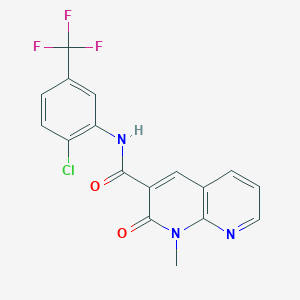
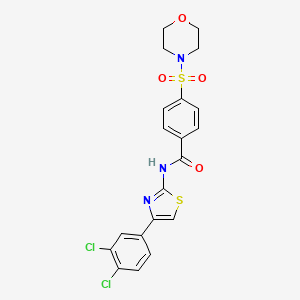

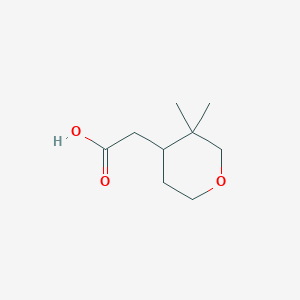

![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)
![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)
![3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2912301.png)
